molecular formula C5H7BF4S B13167939 1-Methyl-1H-thiophen-1-iumtetrafluoroborate

1-Methyl-1H-thiophen-1-iumtetrafluoroborate

Katalognummer: B13167939
Molekulargewicht: 185.98 g/mol
InChI-Schlüssel: VZEYHCXQOBXXNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-thiophen-1-iumtetrafluoroborate is a chemical compound with a unique structure that includes a thiophene ring substituted with a methyl group and a tetrafluoroborate anion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-thiophen-1-iumtetrafluoroborate typically involves the reaction of 1-methylthiophene with a suitable fluorinating agent, followed by the introduction of the tetrafluoroborate anion. Common reagents used in the synthesis include tetrafluoroboric acid and methylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1H-thiophen-1-iumtetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-thiophen-1-iumtetrafluoroborate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-1H-thiophen-1-iumtetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methyl-1H-thiophen-1-iumtetrafluoroborate is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to imidazole-based compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Eigenschaften

Molekularformel

C5H7BF4S

Molekulargewicht

185.98 g/mol

IUPAC-Name

1-methylthiophen-1-ium;tetrafluoroborate

InChI

InChI=1S/C5H7S.BF4/c1-6-4-2-3-5-6;2-1(3,4)5/h2-5H,1H3;/q+1;-1

InChI-Schlüssel

VZEYHCXQOBXXNL-UHFFFAOYSA-N

Kanonische SMILES

[B-](F)(F)(F)F.C[S+]1C=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.